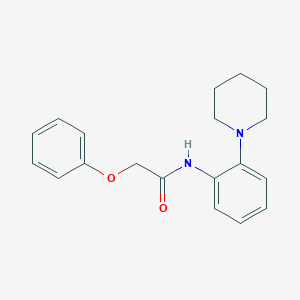
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research studies.
Mécanisme D'action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial strains, reduce inflammation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit fluorescent properties, making it a potential candidate for use in imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects. Additionally, this compound has been shown to exhibit fluorescent properties, making it a useful tool for imaging biological systems. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions that could be explored with regards to N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide. One potential area of research could be to further investigate its anti-inflammatory and anti-tumor properties, with the aim of developing new treatments for inflammatory diseases and cancer. Additionally, this compound could be further studied for its potential use as a fluorescent probe for imaging biological systems. Finally, future research could focus on developing more cost-effective synthesis methods for this compound, with the aim of making it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide involves the reaction of 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide has been studied for its potential applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
Formule moléculaire |
C14H13N3O5S |
|---|---|
Poids moléculaire |
335.34 g/mol |
Nom IUPAC |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H13N3O5S/c15-12(18)11-7-3-1-2-4-9(7)23-14(11)16-13(19)8-5-6-10(22-8)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19) |
Clé InChI |
CMXOFXZKZSVSRM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)







![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)